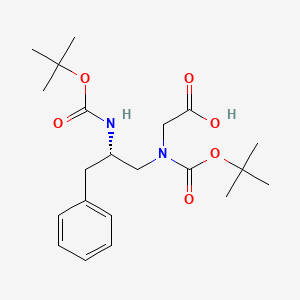
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is a compound that features two tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is often utilized in peptide synthesis and other organic synthesis applications due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine typically involves the protection of amine groups using Boc anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The process involves the following steps:
Protection of the amine group: The amine group of the starting material is reacted with Boc anhydride in the presence of a base to form the Boc-protected amine.
Coupling with glycine: The Boc-protected amine is then coupled with Boc-glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed
Deprotection: The major product is the free amine, which can be further reacted or used in peptide synthesis.
Coupling: The major products are peptides or peptide derivatives, depending on the reactants used.
Scientific Research Applications
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the synthesis of peptide-based drugs and drug candidates.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine primarily involves its role as a protected amino acid derivative. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-alanine
- (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-valine
Uniqueness
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is unique due to its specific structure, which includes a glycine moiety. This structure imparts distinct properties, such as increased flexibility and reduced steric hindrance, making it particularly useful in peptide synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLTXIOYFGHND-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724430 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217833-76-5 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)






![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)





![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)
